His-Ser-Arg
Description
Significance of Oligopeptides and Short Motifs in Molecular Recognition
Oligopeptides, which are short chains of amino acids, and even shorter sequences known as motifs, are crucial mediators of a vast array of biological functions. nih.govnbcr.net These motifs, typically consisting of 3 to 10 amino acids, often act as recognition sites, facilitating interactions between proteins and other molecules. frontiersin.orgnih.govmdpi.com Their importance is underscored by their involvement in processes such as cell signaling, protein trafficking, and the regulation of enzyme activity. frontiersin.org The specificity of these interactions is paramount, and the precise sequence of amino acids within a motif dictates its binding partners and subsequent biological effects. rsc.orgresearchgate.net For instance, the well-known RGD (Arg-Gly-Asp) motif is a key player in cell adhesion by mediating the binding of extracellular matrix proteins to integrins. nih.gov The study of these short motifs provides valuable insights into the fundamental principles of molecular recognition and has paved the way for the design of synthetic peptides with therapeutic potential. researchgate.netontosight.ai
Overview of Histidine, Serine, and Arginine Residues in Protein Structure and Function
Histidine (His): With its imidazole (B134444) side chain, histidine is a remarkably versatile amino acid. nih.govontosight.ai Its ability to act as both a proton donor and acceptor at physiological pH makes it a frequent participant in enzyme catalytic sites, often as part of a catalytic triad (B1167595). nih.govwikipedia.org Histidine is also crucial for coordinating metal ions in metalloproteins and plays a role in various cellular processes, including anti-inflammatory and antioxidant functions. nih.govwikipedia.orgrsc.org
Serine (Ser): Serine is a polar, uncharged amino acid characterized by a hydroxyl (-OH) group in its side chain. ontosight.aiontosight.ai This hydroxyl group makes serine a prime site for post-translational modifications, most notably phosphorylation, which is a key mechanism for regulating protein activity. ontosight.ai Serine residues are also frequently found in the active sites of enzymes, such as serine proteases, where they act as nucleophiles to cleave peptide bonds. wikipedia.org Furthermore, the ability of serine's hydroxyl group to form hydrogen bonds contributes to the stability and structure of proteins. ontosight.aitandfonline.com
Arginine (Arg): Arginine is distinguished by its guanidinium (B1211019) group, which is positively charged at physiological pH. nih.govwikipedia.org This positive charge allows arginine to form strong ionic bonds and multiple hydrogen bonds, making it a key residue in mediating interactions between proteins and with negatively charged molecules like nucleic acids. nih.govrsc.org Arginine is often found at protein-protein interfaces and is essential for a wide range of biological processes, including cell division, wound healing, and immune function. nih.govwikipedia.org
The combination of histidine's catalytic and metal-binding capabilities, serine's potential for regulatory modification and nucleophilic attack, and arginine's strong electrostatic interaction potential endows the His-Ser-Arg motif with a unique set of properties that underpin its role in molecular recognition.
Historical Perspectives and Evolution of Research on this compound Containing Sequences
Research into sequences containing the this compound motif has evolved alongside our broader understanding of protein structure and function. Early studies on peptides were often limited to shorter, more manageable sequences. iucr.org The development of techniques for peptide synthesis, such as solid-phase synthesis, revolutionized the field, allowing for the creation of specific peptide sequences for detailed study. google.comgoogle.combachem.com
A significant area of research involving a sequence containing this compound is in the context of fibronectin, a major component of the extracellular matrix. Studies have identified a pentapeptide sequence, Pro-His-Ser-Arg-Asn (PHSRN), which works in synergy with the RGD sequence to enhance cell adhesion mediated by the α5β1 integrin receptor. researchgate.netnih.gov This discovery highlighted that short, specific peptide sequences, beyond the primary recognition motif, can play crucial roles in modulating biological activity. nih.gov Further research has explored the synthesis and function of various peptides containing the this compound sequence, contributing to our understanding of peptide-protein interactions and the development of synthetic peptides for various applications. csic.esmdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
628339-58-2 |
|---|---|
Molecular Formula |
C15H26N8O5 |
Molecular Weight |
398.42 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C15H26N8O5/c16-9(4-8-5-19-7-21-8)12(25)23-11(6-24)13(26)22-10(14(27)28)2-1-3-20-15(17)18/h5,7,9-11,24H,1-4,6,16H2,(H,19,21)(H,22,26)(H,23,25)(H,27,28)(H4,17,18,20)/t9-,10-,11-/m0/s1 |
InChI Key |
FHKZHRMERJUXRJ-DCAQKATOSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origin of Product |
United States |
Occurrence and Biological Contextualization of the His Ser Arg Motif
Identification and Distribution of His-Ser-Arg within Biological Macromolecules
The this compound sequence is recognized for its contribution to the synergistic activity of proteins involved in cell adhesion. Its most well-characterized occurrence is within the fibronectin molecule, where it forms a core part of a larger synergy site essential for high-affinity integrin binding.
This compound as a Critical Segment of the Pro-His-Ser-Arg-Asn (PHSRN) Synergy Site in Fibronectin
The pentapeptide sequence Pro-His-Ser-Arg-Asn (PHSRN) in human fibronectin is a crucial element that enhances the cell-adhesive function of the protein. The this compound tripeptide constitutes a central and functionally critical part of this synergy site. This site works in concert with the primary integrin recognition motif, Arg-Gly-Asp (RGD), to mediate robust cell adhesion.
Fibronectin is a modular protein composed of repeating units of three types of domains: type I, type II, and type III. The central cell-binding domain of fibronectin, which is responsible for its interaction with integrins, is located within the type III repeats. Specifically, the PHSRN synergy site, containing the this compound motif, is located in the 9th type III repeat (FNIII9). This is spatially close to the primary Arg-Gly-Asp (RGD) integrin-binding site, which is situated in the 10th type III repeat (FNIII10). The specific arrangement and spacing of these two sites within the flexible, bead-on-a-string-like structure of the type III repeats are critical for their cooperative function. The crystal structure of this region of fibronectin shows that the RGD loop and the PHSRN sequence are separated by approximately 32 Å.
The PHSRN site, and by extension the this compound motif, synergistically enhances the cell-adhesive activity of the RGD sequence, particularly for the α5β1 integrin, which is a major fibronectin receptor on many cell types. While the RGD motif is the primary binding site for many integrins, the PHSRN sequence acts as a necessary auxiliary site for high-affinity binding and maximal biological activity of α5β1 integrin. Studies have shown that the presence of the 9th type III repeat containing the PHSRN sequence can increase cell adhesion to fibronectin by approximately 100-fold compared to fragments containing only the RGD sequence.
The arginine residue within the PHSRN sequence has been identified as being particularly important for this synergistic function. The synergy site is thought to enhance the initial binding of the integrin to fibronectin, effectively increasing the on-rate (k_on) of the interaction without significantly affecting the off-rate (k_off). This suggests that the synergy site facilitates the initial encounter and proper orientation of the integrin with the RGD motif. However, it is important to note that the requirement for the synergy site can depend on the activation state of the integrin, with fully activated α5β1 showing less dependence on the PHSRN motif.
| Motif | Location in Fibronectin | Primary Interacting Integrin | Function |
|---|---|---|---|
| Arg-Gly-Asp (RGD) | 10th Type III Repeat (FNIII10) | α5β1, αvβ3, and others | Primary recognition and binding site for integrins. |
| Pro-His-Ser-Arg-Asn (PHSRN) | 9th Type III Repeat (FNIII9) | α5β1, αIIbβ3 | Synergistically enhances RGD-mediated cell adhesion and high-affinity binding. |
The Arg-Gly-Asp (RGD) sequence is a well-established and widespread integrin recognition motif found in numerous extracellular matrix proteins, including fibronectin, vitronectin, and fibrinogen. nih.gov Many integrins recognize this core tripeptide sequence. In contrast, the PHSRN motif, containing this compound, is more specific and functions as a synergy site in conjunction with RGD, particularly for the α5β1 integrin.
| Feature | Arg-Gly-Asp (RGD) | Pro-His-Ser-Arg-Asn (PHSRN) |
|---|---|---|
| Role in Integrin Binding | Primary recognition and binding motif. | Synergistic motif that enhances RGD binding. |
| Occurrence | Widespread in many extracellular matrix proteins. | More specific, notably in fibronectin. |
| Standalone Activity | Soluble RGD peptides can inhibit cell adhesion. | Soluble PHSRN peptides do not show competitive inhibitory activity. nih.gov |
| Primary Integrin Specificity | Binds to a broad range of integrins. | Enhances binding of specific integrins, particularly α5β1. |
Presence in Other Functional Peptides and Proteins
While the this compound motif is most extensively studied in the context of fibronectin, related sequences are also present in other biologically active peptides, where the constituent amino acids, particularly histidine and arginine, contribute to their function.
Histatins are a family of histidine-rich, cationic antimicrobial peptides found in human saliva. nih.govwikipedia.org They play a role in the innate immune system, exhibiting antifungal and antibacterial properties. nih.gov An examination of the amino acid sequences of the histatin family reveals the presence of a sequence closely related to this compound.
Analysis of Related Motifs in Enzyme Active Sites and Catalytic Triads
The this compound motif is a variant of several well-established catalytic motifs found in the active sites of numerous enzymes. The most extensively studied of these is the Ser-His-Asp catalytic triad (B1167595), a cornerstone of the catalytic mechanism for a vast array of hydrolase and transferase enzymes, including proteases, esterases, and lipases. wikipedia.orgwikipedia.org This classic triad operates through a charge-relay network where the serine acts as the nucleophile, the histidine functions as a general base, and the aspartate stabilizes the resulting positive charge on the histidine. bbk.ac.ukyoutube.com The precise spatial arrangement of these three residues, often distant in the primary sequence, is crucial for their catalytic function. wikipedia.org
Variations on this canonical triad highlight the evolutionary adaptability of enzyme active sites. For instance, some enzymes utilize a Ser-His-Glu triad, where glutamate (B1630785) serves a similar role to aspartate. nih.gov In other cases, a His-Ser-His motif has been observed, as seen in the cytomegalomegalovirus protease, where one histidine acts as the base and the other as the acid. wikipedia.org The substitution of aspartate with other residues, or even its complete absence in some enzyme families, underscores the principle that different structural solutions can achieve similar catalytic outcomes. nih.govnih.gov
The this compound-Glu motif is particularly relevant in the context of zinc-binding enzymes. In many zinc metalloenzymes, three protein side chains and a water molecule coordinate the catalytic zinc atom. nih.gov Histidine is a very frequent zinc ligand, followed by glutamate, aspartate, and cysteine. nih.gov The spacing of these ligands is often conserved, with a short spacer of 1 to 3 amino acids between the first two ligands and a much longer spacer before the third. nih.gov This arrangement provides both a stable coordination sphere for the zinc ion and the flexibility needed for catalysis. nih.gov
Below is an interactive data table summarizing key catalytic motifs and their constituent amino acids.
Table 1: Comparison of Catalytic Triad Motifs in Enzymes
| Motif | Nucleophile | Base | Acid/Stabilizer | Enzyme Class Examples |
|---|---|---|---|---|
| Ser-His-Asp | Serine | Histidine | Aspartate | Serine Proteases (e.g., Trypsin, Chymotrypsin), Lipases wikipedia.orgwikipedia.orgbbk.ac.uk |
| Cys-His-Asp | Cysteine | Histidine | Aspartate | Cysteine Proteases (e.g., Papain) wikipedia.org |
| Ser-His-Glu | Serine | Histidine | Glutamate | Some α/β-hydrolase fold enzymes nih.gov |
| His-Ser-His | Serine | Histidine | Histidine | Cytomegalovirus Protease wikipedia.org |
Occurrence in Chlorophyll-Binding Proteins
The this compound sequence is embedded within a conserved motif, Glu-X-X-His-Ser-Arg, found in the first and third membrane-spanning domains of all light-harvesting chlorophyll a/b- and a/c-binding proteins in chloroplasts. nih.gov These proteins are integral to the process of photosynthesis, where they capture and transfer light energy. mdpi.comuniprot.org The highly conserved nature of this motif suggests a crucial role in the structure and function of these light-harvesting complexes. nih.gov
Molecular modeling of a synthetic peptide containing the Glu-Ile-Val-His-Ser-Arg sequence, which is found in the major light-harvesting complex apoprotein, revealed the formation of a loop structure. This structure is stabilized by an intra-peptide electrostatic interaction between the glutamate and arginine residues. nih.gov Within this loop, both histidine and the charge-compensated glutamate-arginine pair are potential ligands for the magnesium atom at the center of the chlorophyll molecule. nih.gov Experimental evidence supports this model, as peptides containing both potential ligands were found to bind approximately twice the amount of chlorophyll as peptides where the histidine was replaced by alanine. nih.gov This suggests that the Glu-X-X-His-Ser-Arg motif creates a binding pocket capable of accommodating two chlorophyll molecules. nih.gov
Consideration within Substrates for Serine-Arginine Rich Protein Kinases (SRPK)
Serine-Arginine rich protein kinases (SRPKs) are a family of enzymes that specifically phosphorylate serine residues within proteins that are rich in arginine and serine, known as SR proteins. While the specific this compound motif as a direct substrate for SRPKs is not extensively detailed in the provided search results, the general context of serine and arginine-rich sequences is central to SRPK function. The presence of arginine in close proximity to the target serine is a key recognition element for these kinases. Therefore, a peptide containing a this compound sequence would be a plausible candidate for phosphorylation by SRPKs, contingent on the surrounding amino acid context.
Identification in Peptides with Enzyme Modulatory Functions
Peptides containing the this compound sequence have been identified in contexts related to the modulation of enzyme activity, particularly in the inhibition of the Angiotensin-Converting Enzyme (ACE). ACE plays a critical role in the regulation of blood pressure by converting angiotensin I to the potent vasoconstrictor angiotensin II. nih.gov The inhibition of ACE is a primary therapeutic strategy for managing hypertension. scribd.comfrontiersin.org
Food-derived bioactive peptides are of increasing interest as natural ACE inhibitors. nih.govnih.gov While a specific peptide with the exact this compound sequence and its ACE inhibitory activity is not explicitly detailed, related peptides containing arginine and other charged or hydrophobic amino acids have demonstrated significant inhibitory effects. nih.govnih.gov For instance, a peptide from walnut protein hydrolyzate with the sequence Trp-Pro-Glu-Arg-Pro-Pro-Gln-Ile-Pro showed ACE-inhibitory activity, which was attributed in part to the presence of the positively charged arginine and hydrophobic proline and tryptophan residues. nih.gov The structural characteristics of peptides, such as the presence of specific C-terminal amino acids like proline, can enhance their ACE inhibitory potential. scribd.com
This compound and Related Sequences in Signaling Peptides
The this compound sequence and its variations are found within several important signaling peptides, including those related to the Luteinizing Hormone-Releasing Hormone (LHRH) and fragments of the Amyloid-β (Aβ) peptide.
LHRH, also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide that plays a pivotal role in reproduction by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. utexas.eduabbiotec.com The canonical human LHRH sequence is p-Glu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. abbiotec.comnih.gov Numerous synthetic analogs of LHRH have been developed to modulate its activity for therapeutic purposes. utexas.edunih.gov These analogs often involve substitutions at various positions to enhance potency or alter the ratio of LH to FSH release. nih.gov The presence of the His-Ser and Arg residues within the native sequence highlights their importance for the biological activity of this hormone.
In the context of neurodegenerative diseases, fragments of the Aβ peptide are central to the pathology of Alzheimer's disease. genscript.com The full-length Aβ peptide (commonly Aβ1-40 or Aβ1-42) is prone to aggregation, forming plaques in the brain. genscript.comacs.org The sequence of human Aβ1-42 is Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala. genscript.com Notably, this sequence contains Arg-His-Asp-Ser, a variation of the this compound motif. Specific residues within the Aβ peptide, including Arg(5), Tyr(10), and the histidine residues, have been shown to be crucial for the peroxidase-like activity of Aβ-heme complexes, which may contribute to oxidative stress in Alzheimer's disease. nih.gov Furthermore, various fragments of the Aβ peptide can influence the aggregation of the full-length peptide. nih.gov
Metabolic Pathways and Turnover of Constituent Amino Acids
Biosynthesis and Degradation Pathways of Histidine
Histidine is an essential amino acid in humans, meaning it cannot be synthesized de novo and must be obtained from the diet. wikipedia.org However, its biosynthesis pathway is well-characterized in prokaryotes like E. coli and in plants. asm.orgnih.gov
Biosynthesis of Histidine
The biosynthesis of histidine is a complex, ten-step pathway that is energetically expensive. wikipedia.orgasm.org It begins with 5-phosphoribosyl-1-pyrophosphate (PRPP), a molecule also involved in nucleotide synthesis, and adenosine triphosphate (ATP). nih.govbioone.org The pathway involves a series of enzymatic reactions catalyzed by eight different enzymes, with some enzymes performing multiple steps. wikipedia.org A key feature of this pathway is the incorporation of a nitrogen and a carbon atom from ATP into the imidazole (B134444) ring of histidine. asm.org The pathway is tightly regulated, primarily through feedback inhibition of the first enzyme, ATP-phosphoribosyltransferase, by the final product, histidine. wikipedia.org
Degradation of Histidine
The primary pathway for histidine degradation in animals involves its conversion to glutamate. news-medical.net This multi-step process begins with the non-oxidative deamination of histidine by the enzyme histidine ammonia-lyase (histidase) to produce urocanic acid and ammonia. researchgate.netcreative-proteomics.com A deficiency in this enzyme leads to the metabolic disorder histidinemia. wikipedia.org Urocanase then converts urocanic acid to 4-imidazolone-5-propionate, which is subsequently hydrolyzed to N-formiminoglutamate (FIGLU). creative-proteomics.com In the final step, the formimino group is transferred to tetrahydrofolate (THF), yielding glutamate and N5-formiminotetrahydrofolate. news-medical.net The resulting glutamate can then enter the citric acid cycle for energy production or be used in other metabolic pathways. wikipedia.org
Some organisms, like the fungus Candida glabrata, lack histidine ammonia-lyase and utilize an alternative degradation pathway initiated by the aromatic amino acid aminotransferase Aro8. nih.gov
Below is an interactive data table summarizing the key enzymes in the primary histidine degradation pathway.
Table 2: Key Enzymes in the Degradation of Histidine to Glutamate
| Enzyme | Abbreviation | Substrate | Product |
|---|---|---|---|
| Histidine ammonia-lyase | HAL | L-Histidine | Urocanic acid + Ammonia researchgate.netcreative-proteomics.com |
| Urocanase | Urocanic acid | 4-Imidazolone-5-propionate creative-proteomics.com | |
| Imidazolonepropionase | 4-Imidazolone-5-propionate | N-Formiminoglutamate (FIGLU) creative-proteomics.com |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Ser-His-Asp |
| His-Ser-His |
| This compound-Glu |
| Glu-X-X-His-Ser-Arg |
| Serine |
| Histidine |
| Arginine |
| Aspartate |
| Glutamate |
| Zinc |
| Chlorophyll |
| Angiotensin I |
| Angiotensin II |
| Luteinizing Hormone-Releasing Hormone (LHRH) |
| Luteinizing Hormone (LH) |
| Follicle-Stimulating Hormone (FSH) |
| Amyloid-β (Aβ) peptide |
| 5-phosphoribosyl-1-pyrophosphate (PRPP) |
| Adenosine triphosphate (ATP) |
| Urocanic acid |
| 4-imidazolone-5-propionate |
| N-formiminoglutamate (FIGLU) |
| Tetrahydrofolate (THF) |
| Trp-Pro-Glu-Arg-Pro-Pro-Gln-Ile-Pro |
| Alanine |
| Cysteine |
| Proline |
| Tryptophan |
| Tyrosine |
| Glutamine |
| Leucine |
| Isoleucine |
| Valine |
| Glycine |
| Methionine |
| Phenylalanine |
| Threonine |
| Lysine |
Biosynthesis and Degradation Pathways of Serine
Serine is a non-essential amino acid, meaning it can be synthesized by the human body. Its availability is crucial for protein synthesis and as a precursor for various other biomolecules, including other amino acids and lipids nih.gov.
Biosynthesis of Serine
The primary route for de novo serine biosynthesis is the phosphorylated pathway, which utilizes the glycolytic intermediate 3-phosphoglycerate nih.govnih.govlibretexts.org. This pathway involves three key enzymatic steps:
Oxidation: 3-phosphoglycerate is oxidized by phosphoglycerate dehydrogenase (PHGDH) to produce 3-phosphohydroxypyruvate nih.govlibretexts.org.
Transamination: Phosphoserine aminotransferase (PSAT1) catalyzes the transfer of an amino group from glutamate to 3-phosphohydroxypyruvate, forming 3-phosphoserine nih.govlibretexts.org.
Hydrolysis: Phosphoserine phosphatase (PSPH) removes the phosphate (B84403) group from 3-phosphoserine to yield L-serine nih.govlibretexts.org.
This pathway is vital for providing serine, particularly in rapidly proliferating cells and for the proper development and function of the central nervous system nih.gov.
Degradation of Serine
The degradation of serine can proceed through several pathways, contributing to gluconeogenesis and other metabolic processes. A major route involves the conversion of serine to pyruvate by the enzyme serine dehydratase creative-proteomics.com. This allows the carbon skeleton of serine to be used for energy production or glucose synthesis.
Alternatively, serine can be converted to glycine by the enzyme serine hydroxymethyltransferase (SHMT) ucl.ac.uk. This reversible reaction is a key step in one-carbon metabolism, which is essential for the synthesis of nucleotides and other vital molecules ucl.ac.uk. The resulting glycine can be further metabolized by the glycine cleavage system creative-proteomics.com.
Biosynthesis and Degradation Pathways of Serine
| Pathway | Key Enzymes | Substrates | Products | Cellular Location |
|---|---|---|---|---|
| Biosynthesis (Phosphorylated Pathway) | Phosphoglycerate dehydrogenase (PHGDH), Phosphoserine aminotransferase (PSAT1), Phosphoserine phosphatase (PSPH) | 3-phosphoglycerate, Glutamate | L-serine, α-ketoglutarate | Cytosol |
| Degradation to Pyruvate | Serine dehydratase | L-serine | Pyruvate, NH4+ | Cytosol |
| Conversion to Glycine | Serine hydroxymethyltransferase (SHMT) | L-serine, Tetrahydrofolate | Glycine, 5,10-methylenetetrahydrofolate | Cytosol and Mitochondria |
Biosynthesis and Degradation Pathways of Arginine
Arginine is classified as a semi-essential or conditionally essential amino acid in humans. While it can be synthesized endogenously, the rate of synthesis may not be sufficient under certain physiological conditions, such as during growth or in response to illness nih.gov.
Biosynthesis of Arginine
The primary pathway for arginine biosynthesis in mammals is intricately linked to the urea cycle. The synthesis begins with precursors such as glutamine and proline, which are converted to citrulline, primarily in the small intestine nih.govcreative-proteomics.com. This citrulline is then transported to the kidneys, where it is converted to arginine through the following steps:
Citrulline to Argininosuccinate: Argininosuccinate synthetase (ASS1) catalyzes the condensation of citrulline and aspartate to form argininosuccinate. This reaction requires ATP creative-proteomics.comembopress.org.
Argininosuccinate to Arginine: Argininosuccinate lyase (ASL) then cleaves argininosuccinate to produce arginine and fumarate creative-proteomics.comembopress.org. The fumarate can then enter the citric acid cycle.
While the liver is a major site of the urea cycle, it does not contribute to the net synthesis of arginine due to the high activity of arginase, which breaks down arginine nih.gov.
Degradation of Arginine
Arginine is catabolized through several pathways, leading to the production of a variety of important biological molecules. The major pathways for arginine degradation are initiated by the following enzymes:
Arginase: This enzyme hydrolyzes arginine to produce urea and ornithine. There are two isoforms, arginase I (primarily in the liver as part of the urea cycle) and arginase II (found in various tissues) nih.govnih.gov. The ornithine produced can be a precursor for the synthesis of polyamines, proline, and glutamate nih.gov.
Nitric Oxide Synthase (NOS): This family of enzymes converts arginine to citrulline and nitric oxide (NO), a critical signaling molecule involved in numerous physiological processes nih.govresearchgate.net.
Arginine:glycine amidinotransferase (AGAT): This enzyme initiates the synthesis of creatine by transferring the guanidino group of arginine to glycine, forming guanidinoacetate and ornithine nih.gov.
Arginine decarboxylase (ADC): This pathway leads to the formation of agmatine, which can then be further metabolized to polyamines nih.gov.
Biosynthesis and Degradation Pathways of Arginine
| Pathway | Key Enzymes | Substrates | Products | Cellular Location |
|---|---|---|---|---|
| Biosynthesis (from Citrulline) | Argininosuccinate synthetase (ASS1), Argininosuccinate lyase (ASL) | Citrulline, Aspartate, ATP | L-arginine, Fumarate | Cytosol |
| Degradation via Arginase | Arginase I, Arginase II | L-arginine | Urea, L-ornithine | Cytosol (Arginase I), Mitochondria (Arginase II) |
| Degradation via Nitric Oxide Synthase | Nitric Oxide Synthase (NOS) | L-arginine, O2, NADPH | Nitric oxide, L-citrulline | Cytosol and other locations depending on isoform |
| Degradation via Arginine:glycine amidinotransferase | Arginine:glycine amidinotransferase (AGAT) | L-arginine, Glycine | Guanidinoacetate, L-ornithine | Mitochondria |
Implications for Cellular Availability and Tripeptide Dynamics
The cellular availability of individual amino acids is a critical factor influencing the synthesis and turnover of peptides and proteins, including the this compound tripeptide. The metabolic pathways of serine and arginine, being interconnected with central metabolic routes like glycolysis and the urea cycle, are subject to complex regulation that can impact their intracellular concentrations.
The biosynthesis of serine is directly linked to the flux of glucose through glycolysis, with 3-phosphoglycerate serving as the initial precursor. Consequently, cellular energy status and glucose availability can directly influence the rate of serine synthesis. In conditions of high energy demand or glucose limitation, the diversion of glycolytic intermediates towards serine biosynthesis may be modulated.
Similarly, the synthesis of arginine is dependent on the availability of its precursors, such as glutamine and proline, and the proper functioning of the intestinal-renal axis for citrulline production and its subsequent conversion to arginine. The regulation of the urea cycle enzymes also plays a crucial role in arginine homeostasis.
The degradation pathways of both serine and arginine are also tightly regulated and can be influenced by various physiological signals. For instance, the expression and activity of arginase and nitric oxide synthase can be altered by inflammatory mediators and growth factors, thereby directing the metabolic fate of arginine towards different functional outcomes nih.gov.
The dynamics of a this compound tripeptide, whether as a free molecule or as part of a larger protein, would be influenced by the intracellular pool of its constituent amino acids. A high rate of synthesis and cellular uptake of histidine, serine, and arginine would favor the formation of this tripeptide. Conversely, active degradation or utilization of these amino acids in competing metabolic pathways could limit its availability. The interplay between the biosynthetic and degradative pathways of these amino acids ultimately determines their steady-state concentrations within the cell, which in turn affects the equilibrium of peptide synthesis and degradation.
Molecular Mechanisms and Biophysical Interactions of His Ser Arg
Structural and Conformational Characteristics of the Tripeptide
The three-dimensional structure of a peptide is dictated by the rotational freedom around the bonds of its backbone and side chains. nih.gov For a tripeptide like His-Ser-Arg, the conformational landscape is vast, with numerous potential structures existing in equilibrium. nih.gov
The conformation of the peptide backbone is defined by the torsional angles phi (φ) and psi (ψ) of each amino acid residue. Due to steric hindrance, only certain combinations of these angles are permissible, leading to preferred local structures. Short peptides like tripeptides are too small to form stable, extensive secondary structures like alpha-helices or beta-sheets on their own, but they can adopt conformations such as beta-turns or extended structures. researchgate.net The specific sequence of this compound influences the probability of these conformations. The interactions between the side chains and the backbone play a significant role in determining the most stable backbone arrangements. nih.gov Computational studies on various tripeptides show that their stable conformers are closely related to the conformational preferences of their constituent amino acids and dipeptides. nih.gov
| Structure Type | Typical φ (phi) Angle | Typical ψ (psi) Angle | Notes |
|---|---|---|---|
| Extended Chain | ~ -120° to -150° | ~ +120° to +150° | A linear, stretched conformation. |
| Beta-Turn (Type I) | i+1: -60°, i+2: -90° | i+1: -30°, i+2: 0° | A compact, 180-degree turn involving four residues. |
| Beta-Turn (Type II) | i+1: -60°, i+2: +80° | i+1: +120°, i+2: 0° | Another common compact turn structure. |
The spatial arrangement of the amino acid side chains is described by a set of dihedral angles known as chi (χ) angles. Each side chain has preferred conformations, or rotamers, which represent local energy minima. nih.gov The specific rotamers adopted by the His, Ser, and Arg residues in the tripeptide are influenced by the peptide's backbone conformation and by interactions between the side chains themselves. researchgate.netscilit.com
Histidine (His): The orientation of the imidazole (B134444) ring is determined by χ1 and χ2 angles. Its position influences its ability to form hydrogen bonds or engage in stacking interactions. fccc.edu
Serine (Ser): The single χ1 angle determines the orientation of the hydroxyl (-OH) group, which is critical for its role as a hydrogen bond donor or acceptor. The g+ rotamer (χ1 ≈ +60°) is often preferred for serine as it can allow the hydroxyl group to form a hydrogen bond with the backbone amide of the same residue. fccc.edu
Arginine (Arg): This long, flexible side chain has four chi angles (χ1, χ2, χ3, χ4), leading to a large number of possible rotamers. nih.gov Its conformation dictates the positioning of the positively charged guanidinium (B1211019) group for electrostatic interactions.
Interactions between the side chains, such as a hydrogen bond between the serine hydroxyl and the histidine imidazole ring, or an electrostatic interaction between the arginine guanidinium group and the histidine ring (if deprotonated), can stabilize specific rotameric combinations. youtube.comreddit.com
| Amino Acid | Dihedral Angle | Common Rotamer Values | Nomenclature |
|---|---|---|---|
| Histidine (His) | χ1 | ~ -60°, 180°, +60° | g-, t, g+ |
| χ2 | ~ ±90° | - | |
| Serine (Ser) | χ1 | ~ +60°, 180°, -60° | g+, t, g- |
| Arginine (Arg) | χ1 | ~ -60°, 180°, +60° | g-, t, g+ |
| χ2 | ~ -60°, 180°, +60° | g-, t, g+ | |
| χ3 | ~ -60°, 180°, +60° | g-, t, g+ | |
| χ4 | ~ ±90° | - |
Hydrogen bonds and electrostatic interactions are the primary non-covalent forces that stabilize the three-dimensional structure of this compound. nih.govlibretexts.org
Hydrogen Bonds: A hydrogen bond is an attractive interaction between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another nearby electronegative atom (the acceptor). libretexts.orgwikipedia.org Within this compound, potential hydrogen bonds can form between:
Backbone amide hydrogens and backbone carbonyl oxygens.
The serine hydroxyl group (donor or acceptor) and the histidine imidazole nitrogen (acceptor or donor). nih.gov
The arginine guanidinium group (donor) and the serine hydroxyl or histidine imidazole (acceptors).
Side chains and the peptide backbone. nih.gov
Electrostatic Interactions: These are the forces between charged or polar groups. nih.govresearchgate.net The this compound tripeptide possesses a rich electrostatic profile. The arginine side chain is permanently positively charged at physiological pH. wikipedia.org The histidine side chain can be positively charged or neutral depending on the pH. wikipedia.org These positive charges can form favorable electrostatic interactions (salt bridges) with a nearby negatively charged molecule or repulsive interactions with each other. researchgate.neth-its.org The distribution of these charged and polar groups creates a distinct electrostatic potential around the molecule, which is critical for its interaction with other molecules. nih.gov
Contributions of Individual Amino Acid Residues to Molecular Recognition
The imidazole side chain of histidine is particularly versatile due to its pKa being close to physiological pH (~6.0-6.5), allowing it to exist in different protonation states. wikipedia.orgacs.orgnih.gov This property is central to its function in many proteins. researchgate.net
Protonation States: Histidine can exist in three primary states depending on the pH:
HIP: Doubly protonated (imidazolium) form, carrying a +1 charge. It is prevalent at pH values below its pKa. nih.gov
HIE: Neutral form, with a proton on the epsilon (Nε) nitrogen. nih.gov
HID: Neutral form, with a proton on the delta (Nδ) nitrogen. nih.gov The ability to switch between charged and neutral states allows histidine to act as a proton donor or acceptor in various reactions. wikipedia.orgunil.ch
| State | Full Name | Net Charge | Protonated Nitrogens | Prevalence |
|---|---|---|---|---|
| HIP | Histidinium | +1 | Nδ and Nε | pH < pKa |
| HIE | Neutral (ε-tautomer) | 0 | Nε | pH > pKa |
| HID | Neutral (δ-tautomer) | 0 | Nδ | pH > pKa |
Imidazole Ring Interactions: The aromatic imidazole ring can participate in a variety of non-covalent interactions: nih.gov
Hydrogen Bonding: The ring nitrogens can act as both hydrogen bond donors and acceptors. nih.gov
Cation-π Interactions: The aromatic ring can interact favorably with cations like Lys+ or Arg+. Conversely, the protonated imidazolium (B1220033) ring (HIP) can interact with other aromatic side chains (Phe, Tyr, Trp). nih.govresearchgate.net
π-π Stacking: The imidazole ring can stack with other aromatic rings. nih.gov
Coordinate Bonds: The nitrogen atoms have lone electron pairs that can form coordinate bonds with metal ions. nih.govresearchgate.net
Metal Chelation: The imidazole nitrogens are excellent ligands for transition metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and nickel (Ni²⁺). rsc.orgmdpi.comwikipedia.org Peptides containing multiple histidine residues are known to be highly efficient metal ion chelators. rsc.orgresearchgate.net The ability of the histidine residue in this compound to coordinate with metal ions is a key aspect of its potential functionality. acs.org
The defining feature of serine is its side chain's primary hydroxyl (-OH) group. arizona.edu
Hydroxyl Group Functionality: This group is polar and capable of acting as both a hydrogen bond donor and acceptor, allowing it to form hydrogen bonds with water, other side chains, or the peptide backbone. libretexts.orgarizona.edu This contributes significantly to the solubility and interaction profile of the peptide. In some enzymatic contexts, the hydroxyl group of serine can act as a nucleophile, as famously seen in serine proteases where it is activated by a nearby histidine. mdpi.com
Potential for Post-Translational Modifications (Phosphorylation): The serine hydroxyl group is a primary site for post-translational modification, most notably phosphorylation. wikipedia.orgwikipedia.org Protein kinases can catalyze the transfer of a phosphate (B84403) group from ATP to the serine hydroxyl group, converting it to phosphoserine. wikipedia.orgyoutube.com
Impact of Phosphorylation: This modification introduces a bulky, negatively charged phosphate group, which can dramatically alter the peptide's structure and electrostatic properties. mpg.de Phosphorylation can induce significant conformational changes, modulate interactions with other molecules, and serve as a recognition site for binding partners. nih.govnih.govnih.gov The introduction of two negative charges can switch electrostatic interactions from attractive to repulsive (or vice versa) and create new hydrogen bonding opportunities.
| Property | Serine (Ser) | Phosphoserine (pSer) |
|---|---|---|
| Side Chain Group | Hydroxyl (-CH₂OH) | Phosphate (-CH₂OPO₃²⁻) |
| Charge at pH 7.4 | Neutral | -2 |
| Size | Small | Bulky |
| H-Bonding | Donor & Acceptor | Primarily Acceptor (Oxygen atoms) |
| Interaction Potential | Polar interactions | Strong electrostatic interactions, metal ion coordination |
Interactions with Biomolecular Targets
The this compound sequence, by virtue of the distinct chemical properties of its constituent amino acids, can engage in specific interactions with a variety of biomolecular targets, including proteins and nucleic acids. The combination of histidine's imidazole ring, serine's hydroxyl group, and arginine's guanidinium group provides a versatile platform for molecular recognition.
Specificity in Protein-Peptide Binding (e.g., Integrins, Enzymes)
The specificity of peptide-protein interactions is governed by a combination of factors including shape complementarity, electrostatic interactions, hydrogen bonding, and hydrophobic interactions. nih.gov Short linear motifs within proteins often mediate these interactions, and sequences containing histidine, serine, and arginine can play crucial roles in defining binding specificity. nih.gov
For instance, in the context of integrin binding, short peptide sequences are key recognition motifs. nih.gov While the RGD (Arg-Gly-Asp) sequence is the most well-known integrin-binding motif, the fundamental principles of recognition involve the precise positioning of charged and polar groups. biologists.com The arginine residue, with its positively charged guanidinium group, is often critical for initial electrostatic attraction to the negatively charged pockets on the integrin surface. nih.gov The presence of serine could provide a crucial hydrogen bond, while histidine could be involved in pH-dependent interactions or coordination with metal ions within the receptor's binding site.
Mechanisms of Protein-Nucleic Acid Interactions involving Arg/Ser/His motifs
The interactions between proteins and nucleic acids are fundamental to genetic regulation and expression. buffalo.edu These interactions can be sequence-specific or structure-specific and are mediated by various protein motifs. buffalo.edunih.gov Amino acids such as arginine, serine, and histidine are frequently implicated in these recognition processes.
Arginine plays a preeminent role in nucleic acid binding. embopress.orgnih.gov Its positively charged guanidinium group forms strong electrostatic interactions and a network of hydrogen bonds with the negatively charged phosphate backbone of DNA and RNA. buffalo.eduembopress.org This interaction is often non-specific to the base sequence. However, arginine can also form specific hydrogen bonds with the functional groups of guanine (B1146940) bases in the major groove of DNA. researchgate.net
Serine/arginine-rich (SR) proteins are a family of splicing regulators that bind to specific RNA sequences. nih.gov The arginine-rich regions are critical for RNA binding, while the serine residues, which can be phosphorylated, modulate these interactions and the protein's function. nih.gov The hydroxyl group of serine can form hydrogen bonds with the sugar-phosphate backbone or with the bases themselves. researchgate.net
Histidine residues can also contribute to nucleic acid binding. The imidazole ring can interact with the phosphate backbone or form hydrogen bonds with the bases. Due to its pKa being close to neutral, histidine's protonation state can be modulated by the local environment, potentially allowing for pH-dependent binding or release of nucleic acids. Motifs containing a combination of these residues, such as a hypothetical this compound motif, could therefore engage in multivalent interactions with nucleic acids, with arginine providing the primary electrostatic anchor, and serine and histidine fine-tuning the specificity and stability of the complex. nih.gov
Binding Affinity and Kinetic Analysis of this compound Complexes with Target Molecules
The quantitative characterization of binding affinity (typically represented by the dissociation constant, Kd) and the kinetics of association (kon) and dissociation (koff) are crucial for understanding the strength and dynamics of molecular interactions. While specific kinetic and affinity data for the this compound tripeptide binding to particular targets are not extensively documented in publicly available literature, the principles governing these parameters can be inferred from the properties of its constituent amino acids.
The affinity of a peptide for its target is a function of the sum of all attractive and repulsive forces. For a this compound peptide, the strong electrostatic and hydrogen bonding contributions of the arginine residue would be expected to be a major driver of affinity for negatively charged targets. nsf.gov The addition of serine and histidine would modulate this affinity by providing further hydrogen bonding and, in the case of histidine, potential coordination or pH-sensitive interactions.
Affinity tags, such as the commonly used polyhistidine-tag (His-tag), provide an example of how peptide sequences can be used for controlled binding. The affinity of a His-tag for a nickel-NTA resin is in the micromolar to nanomolar range and is dependent on the number of histidine residues. nih.govbio-rad.com This interaction is readily reversible by competition with imidazole, demonstrating the specificity of the histidine-metal ion interaction. sigmaaldrich.com While not a direct measure for this compound, it illustrates the contribution of histidine to binding affinity.
The kinetics of binding would also be influenced by the properties of the tripeptide. The long, flexible side chain of arginine might allow for a rapid initial association (a high kon) with a target molecule through long-range electrostatic steering. The subsequent formation of more specific hydrogen bonds involving serine and histidine would then stabilize the complex, influencing the dissociation rate (koff).
Table 2: Potential Contributions of this compound Residues to Binding Affinity
| Residue | Primary Interaction Type | Potential Role in Binding Affinity |
|---|---|---|
| Histidine (His) | Metal Ion Coordination, H-bonding | Enhances specificity, allows for pH-dependent binding. |
| Serine (Ser) | Hydrogen Bonding | Contributes to specificity and stability of the complex. |
| Arginine (Arg) | Electrostatic, H-bonding, Cation-π | Provides strong, long-range attraction and high affinity for negatively charged and aromatic targets. |
Potential Roles in Catalysis or Enzymatic Modulation
The precise spatial arrangement of amino acid side chains within an enzyme's active site is responsible for its catalytic power. Minimalistic peptide sequences that mimic these arrangements can provide insight into the fundamental mechanisms of catalysis. The this compound tripeptide contains residues that are homologs of those found in the catalytic triads of many enzymes, suggesting its potential as a minimal catalytic unit.
Investigation of this compound as a Minimal Catalytic Unit or Component
Many enzymes, particularly hydrolases like serine proteases, utilize a catalytic triad (B1167595) composed of Serine, Histidine, and an acidic residue (Aspartate or Glutamate) to perform catalysis. gonzaga.edubbk.ac.uk In this triad, the histidine acts as a general base, abstracting a proton from the serine's hydroxyl group. bbk.ac.uk This makes the serine a potent nucleophile that can attack the substrate. The acidic residue serves to orient the histidine and stabilize the positive charge it develops during the reaction. bbk.ac.uk
The dipeptide seryl-histidine (Ser-His) has been investigated as a minimalistic mimic of the catalytic center of serine proteases. researchgate.net Studies have shown that Ser-His can catalyze the hydrolysis of esters and even the formation of peptide bonds, albeit at rates far below those of natural enzymes. nih.govresearchgate.netnih.gov The proposed mechanism involves the histidine's imidazole ring acting as a general base to activate the serine's hydroxyl group, similar to the action of the catalytic triad. nih.gov
The inclusion of arginine in a this compound peptide could introduce an additional functional dimension to this minimal catalytic unit. While not a direct replacement for the acidic residue in a traditional catalytic triad, the positively charged guanidinium group of arginine could play several roles. It could help to bind and orient a negatively charged substrate, thereby increasing the effective concentration of the substrate near the catalytic Ser-His dyad. Alternatively, it could modulate the local electrostatic environment of the active site, potentially influencing the pKa of the histidine and thus its efficiency as a general base. While the catalytic efficiency of a simple this compound tripeptide is likely to be modest, its study provides a valuable model for understanding the evolution of complex enzymatic active sites from simpler, primordial catalytic peptides. nih.gov
Table 3: Comparison of this compound with a Classical Catalytic Triad
| Component | Classical Triad (Ser-His-Asp) | This compound Motif |
|---|---|---|
| Nucleophile | Serine | Serine |
| General Base | Histidine | Histidine |
| Stabilizing/Orienting Group | Aspartate (negative charge) | Arginine (positive charge) |
| Potential Function of 3rd Residue | Stabilizes protonated Histidine | Substrate binding/orientation, electrostatic modulation |
Despite a comprehensive search of available scientific literature, no specific research findings or data could be located regarding the tripeptide "this compound" and its role in modulating enzymatic activity through conformational changes or proximity to an enzyme's active site.
The individual amino acids—Histidine (His), Serine (Ser), and Arginine (Arg)—are well-known for their crucial roles in the catalytic and binding sites of various enzymes. For instance, Histidine and Serine are frequently key components of catalytic triads in enzymes such as serine proteases, where they participate directly in the catalytic mechanism. Arginine, with its positively charged guanidinium group, often plays a vital role in binding negatively charged substrates or in stabilizing transition states within the active site.
However, the specific tripeptide sequence "this compound" has not been identified in the reviewed literature as a modulator of enzymatic function, either as an inhibitor or an activator, that operates by inducing conformational changes or by directly interacting with the active site of an enzyme. Research on enzyme modulation by peptides often focuses on specific sequences derived from natural substrates or identified through screening processes, and "this compound" does not appear to be a documented example in this context.
Therefore, due to the absence of research data on the molecular mechanisms and biophysical interactions of "this compound" with enzymes, it is not possible to provide a detailed, informative, and scientifically accurate article on this specific subject as requested.
Advanced Research Methodologies and Analytical Approaches for His Ser Arg Studies
Chemical Synthesis Techniques for His-Ser-Arg and Analogues
The precise chemical construction of the this compound sequence and its derivatives is fundamental for detailed biological and structural studies. Both solid-phase and solution-phase strategies are employed, each with specific optimizations required to handle the distinct chemical properties of the histidine, serine, and arginine residues.
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for preparing peptides like this compound due to its efficiency and potential for automation. rsc.orgnih.gov The process involves the stepwise addition of Nα-protected amino acids to a growing peptide chain anchored to an insoluble polymeric support. nih.gov However, the synthesis of a polar, multi-functional tripeptide such as this compound requires careful optimization to overcome challenges like poor solvation, steric hindrance, and side reactions.
Key Optimization Parameters:
Resin and Linker Selection: The choice of solid support is critical. Polystyrene-based resins are common, but for hydrophilic peptides, polyethylene (B3416737) glycol (PEG)-grafted supports like TentaGel or ChemMatrix are often preferred to improve solvation of the growing peptide chain. rsc.org The linker, which connects the peptide to the resin, determines the C-terminal functionality (acid or amide) and the conditions required for final cleavage. nih.gov
Protecting Group Strategy: The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is widely used. nih.gov The selection of acid-labile side-chain protecting groups is crucial to prevent side reactions during synthesis. For this compound, specific considerations include:
Histidine (His): The imidazole (B134444) side chain is often protected with the trityl (Trt) group to prevent racemization and side reactions.
Serine (Ser): The hydroxyl group is typically protected with a tert-butyl (tBu) group to avoid acylation. csic.es The use of pseudoproline dipeptides, incorporating Ser, can disrupt secondary structure formation that impedes synthesis, although this is less critical for a short tripeptide. nih.govcsic.es
Arginine (Arg): The bulky and strongly basic guanidinium (B1211019) group requires robust protection. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a standard choice in Fmoc-SPPS. acs.org
Coupling Reagents: To ensure efficient amide bond formation, powerful coupling reagents are necessary. Combinations like N,N'-diisopropylcarbodiimide (DIC) with OxymaPure, or aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are effective in minimizing incomplete reactions. nih.govcsic.es
Solvents: While N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are standard solvents, there is a growing trend toward developing greener protocols using alternative solvents or even water-based SPPS to reduce environmental impact. rsc.org
Table 1: Common Side-Chain Protecting Groups in Fmoc-SPPS for this compound
| Amino Acid | Side-Chain Functional Group | Common Protecting Group | Abbreviation | Key Feature |
|---|---|---|---|---|
| Histidine (His) | Imidazole | Trityl | Trt | Prevents side-chain N-acylation and racemization. |
| Serine (Ser) | Hydroxyl | tert-Butyl | tBu | Prevents O-acylation; stable to piperidine (B6355638) but cleaved by TFA. |
| Arginine (Arg) | Guanidinium | Pentamethyldihydrobenzofuran-sulfonyl | Pbf | Provides strong protection for the guanidinium group; more acid-labile than its predecessor, Pmc. |
While less common for routine peptide synthesis, solution-phase synthesis remains a valuable strategy, particularly for large-scale production or when specific modifications are required. beilstein-journals.org This classical approach involves coupling amino acid or peptide fragments in a suitable solvent, followed by purification of the intermediate product at each step. ekb.eg
Chemoselective ligation techniques allow for the assembly of unprotected peptide fragments into larger polypeptides. wikipedia.org While typically used for proteins, the principles can be applied to create modified this compound analogues. Native Chemical Ligation (NCL) is the most prominent method, involving the reaction between a C-terminal peptide thioester and another peptide with an N-terminal cysteine. wikipedia.org To apply this to this compound, one might synthesize a His-Ser-thioester and ligate it to an Arg-containing fragment, though this is unnecessarily complex for a simple tripeptide.
More relevant is the targeted chemical modification of the arginine residue within the synthesized this compound peptide. The guanidinium group of arginine is generally resistant to chemical modification due to its poor nucleophilicity. acs.orgresearchgate.net However, specific reagents have been developed to achieve selective modification:
α-Dicarbonyl Reagents: Compounds like phenylglyoxal (B86788) and 9,10-phenanthrenequinone can react selectively with the guanidinium group of arginine under mild conditions. researchgate.netnih.govacs.org This reaction can be used to introduce labels or cross-linkers. For instance, modification with phenylglyoxal has been used to probe the functional role of arginine residues in proteins. tandfonline.com
Arginine Carbonylation: A method inspired by metal-catalyzed oxidation allows for the chemoselective conversion of arginine to glutamate-5-semialdehyde using reagents like 9,10-phenanthrenequinone. acs.org This transforms the positively charged side chain into a neutral and reactive aldehyde, enabling further unique modifications. acs.org
Arginine Methylation: Arginine methylation is a key post-translational modification in nature, catalyzed by protein arginine methyltransferases (PRMTs). rsc.orgnih.gov Chemical tools and synthetic methods are being developed to mimic this modification, providing probes to study its biological impact. rsc.org
Table 2: Selected Reagents for the Chemical Modification of Arginine
| Reagent | Type of Modification | Resulting Moiety | Reference |
|---|---|---|---|
| Phenylglyoxal | Guanidinium Condensation | Dihydroxy-imidazolidine derivative | researchgate.netnih.gov |
| 9,10-Phenanthrenequinone | Guanidinium Condensation / Carbonylation | Phenanthrene-imidazole adduct or Glutamate-5-semialdehyde | acs.orgacs.org |
| Cyclohexane-1,2-dione | Guanidinium Condensation | Dihydroxy-imidazolidine derivative | core.ac.uk |
Structural Elucidation Methods
Determining the three-dimensional structure of this compound, both in isolation and when bound to a protein, is essential for understanding its function. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal high-resolution techniques used for this purpose.
X-ray crystallography provides a static, high-resolution snapshot of a peptide's conformation when it is part of a well-ordered crystal lattice, typically in complex with a larger protein. rcsb.org Several crystal structures of proteins in complex with peptides containing Arg-Ser or related sequences reveal how this motif is recognized.
For example, the structure of a fragment of the Alzheimer's Aβ peptide (DAEFRHDS), which contains the Arg-His-Asp-Ser sequence, in complex with phospholipase A2 was determined at 2.0 Å resolution. nih.gov This study showed the peptide bound in the enzyme's hydrophobic substrate-binding site, stabilized by a network of hydrogen bonds and van der Waals interactions. nih.gov Similarly, computational and crystallographic studies on Ser/Thr kinases show a clear preference for arginine at specific positions relative to the phosphorylated serine, with the arginine side chain forming salt bridges with acidic residues like glutamate (B1630785) or aspartate in a binding pocket. plos.org The crystal structure of the XopAI protein effector revealed an arginine residue from an adjacent molecule binding in a cleft, where its recognition was mediated by hydrogen bonds from backbone oxygen atoms and a salt bridge with a glutamate side chain. nih.gov These studies underscore a common recognition theme: the positively charged guanidinium group of arginine engages with negatively charged pockets on the protein surface, while adjacent residues like serine and histidine contribute to specificity through hydrogen bonding.
Table 3: Example X-ray Crystal Structures of Proteins with Arg-His/Ser-Containing Peptides
| PDB ID | Complex Description | Resolution (Å) | Key Interactions Noted |
|---|---|---|---|
| 3JQ5 | Phospholipase A2 with Aβ peptide fragment (DAEFRHDS) | 2.0 | Hydrogen bonds and van der Waals interactions in a hydrophobic binding site. nih.gov |
| 6IYT | XopAI effector protein with an N-terminal peptide containing Arg62 | 2.1 | Arginine recognition via backbone hydrogen bonds and a salt bridge with Glutamate. nih.gov |
| 6Y8E | 14-3-3 Sigma protein with a phosphorylated peptide (ARG-SER-PHE-SEP-GLU-PRO-PHE-GLY) | 1.42 | High-resolution view of peptide-protein interactions. rcsb.org |
NMR spectroscopy is the premier technique for studying the structure and, crucially, the dynamics of peptides in solution, providing insights that are complementary to the static picture from crystallography. chemrxiv.org For a short, flexible peptide like this compound, which may not adopt a single stable conformation in solution, NMR is particularly powerful. unimi.it
Conformational analysis is achieved through several NMR experiments:
TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of the individual amino acid residues, allowing for the assignment of all proton resonances for His, Ser, and Arg. chemrxiv.orgunimi.it
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOE provides information about through-space distances between protons that are close to each other (typically < 5 Å). For a short peptide, NOEs are often observed between adjacent residues (sequential NOEs), confirming the amino acid sequence. The absence of long-range NOEs is indicative of high flexibility and a lack of stable secondary structure. unimi.itnih.gov
Chemical Shift Analysis: The chemical shifts of amide protons and α-protons are sensitive to the local chemical environment and peptide conformation. chemrxiv.org A narrow dispersion of amide proton chemical shifts suggests a disordered or random coil-like state, which is common for short, linear peptides in solution. chemrxiv.org
Coupling Constants (J-coupling): The ³J(HN,Hα) coupling constant can provide information about the backbone dihedral angle φ, offering further clues about conformational preferences. chemrxiv.org
Studies on short peptides often reveal an ensemble of rapidly interconverting conformations rather than a single, rigid structure. unimi.itnih.gov The conformational flexibility of the this compound peptide in solution is a key feature that may be essential for its ability to adapt and bind to different protein targets.
Table 4: Key NMR Parameters for this compound Conformational Analysis
| NMR Parameter | Information Provided | Interpretation for a Flexible Peptide like this compound |
|---|---|---|
| Chemical Shift Dispersion (Amide HN) | Degree of structural order. | Low dispersion suggests a disordered, random-coil-like conformational ensemble. chemrxiv.org |
| NOE (Nuclear Overhauser Effect) | Inter-proton distances (< 5 Å). | Presence of sequential (i, i+1) NOEs confirms sequence; absence of long-range NOEs indicates flexibility. nih.gov |
| 3JHN-Hα Coupling Constant | Backbone dihedral angle (φ). | Averaged values around 6-8 Hz suggest sampling of multiple conformations. chemrxiv.org |
| Temperature Coefficients (dδ/dT) | Solvent exposure of amide protons. | Large negative values indicate solvent-exposed protons, not involved in stable intramolecular hydrogen bonds. |
Cryo-Electron Microscopy (Cryo-EM) for Large Complex Analysis
Cryo-electron microscopy (cryo-EM) has become a revolutionary technique in structural biology for determining the high-resolution structures of large and intricate macromolecular assemblies in a near-native state. technologynetworks.comamericanlaboratory.com While the this compound tripeptide itself is far too small for direct visualization by cryo-EM, the technique is invaluable for studying large protein or protein-nucleic acid complexes where this tripeptide may reside as a critical motif. nih.govuu.nl
The cryo-EM workflow involves rapidly freezing a purified sample of the complex in vitreous ice, preserving its native structure. technologynetworks.com This vitrified sample is then imaged using a transmission electron microscope, capturing thousands of two-dimensional projection images of the randomly oriented particles. technologynetworks.comamericanlaboratory.com Sophisticated computational algorithms are subsequently used to classify these images and reconstruct a three-dimensional density map of the complex, which can often achieve near-atomic resolution. technologynetworks.comnih.gov
| Cryo-EM Workflow Step | Description | Relevance to this compound Studies |
| Sample Preparation & Vitrification | A solution of the large complex is applied to a grid and plunge-frozen in liquid ethane, trapping particles in random orientations in a thin layer of amorphous ice. technologynetworks.com | Enables the study of large, flexible complexes containing the this compound motif that are difficult to crystallize. technologynetworks.com |
| Data Collection | The frozen grid is imaged in a transmission electron microscope, collecting thousands of low-dose projection images from different angles. americanlaboratory.com | Captures images of the complex in its near-native, hydrated state, preserving the local conformation around the this compound motif. |
| Image Processing & 3D Reconstruction | 2D images are aligned, classified, and computationally combined to generate a 3D density map of the macromolecular complex. technologynetworks.com | Reveals the spatial location and potential interaction partners of the this compound motif within the overall structure of the assembly. |
| Model Building & Analysis | An atomic model of the complex is built into the cryo-EM density map, often using existing high-resolution structures of individual components. nih.gov | Allows for the detailed analysis of the this compound side-chain orientations and their contacts with neighboring residues or ligands. |
Computational and Theoretical Modeling
Computational and theoretical approaches are indispensable for exploring the properties of the this compound tripeptide at an atomic level. These methods complement experimental techniques by providing insights into dynamic behavior, interaction energetics, and electronic characteristics that are often difficult to observe directly.
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and complexes. frontiersin.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, providing a detailed view of conformational dynamics and intermolecular interactions. frontiersin.orgdiva-portal.org
For the this compound tripeptide, MD simulations can be used to explore its conformational landscape in solution, revealing preferred structures and the flexibility of its backbone and side chains. researchgate.netaip.org Simulations can also elucidate the detailed mechanism of its interaction with target proteins or membranes. frontiersin.org For instance, MD studies can show how the positively charged arginine residue and the polar histidine and serine residues contribute to binding through electrostatic interactions and hydrogen bonds. frontiersin.org These simulations provide atomic-level details on how the peptide recognizes and binds to its partners, how it influences the structure of the binding site, and the role of solvent molecules in mediating these interactions. diva-portal.orgacs.org
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govajgreenchem.com This method is widely used to predict the binding mode of a peptide like this compound to a protein receptor. explorationpub.com The process involves sampling a large number of possible conformations of the peptide within the binding site of the protein and scoring them based on their energetic favorability. globalresearchonline.net
Docking studies can identify key interactions, such as hydrogen bonds and electrostatic interactions, between the this compound peptide and the amino acid residues in the receptor's binding pocket. nih.govajgreenchem.com For example, the arginine side chain might form salt bridges with acidic residues like aspartate or glutamate, while the serine and histidine residues can act as hydrogen bond donors or acceptors. nih.gov This information is critical for understanding the basis of binding specificity. Furthermore, computational tools can be used to predict potential binding sites on a protein surface even when the exact location is unknown, guiding further experimental validation. nih.govplos.org
| Docking Analysis Component | Description | Example Finding for HSR-like Peptides |
| Binding Energy (kcal/mol) | A score that estimates the free energy of binding. More negative values typically indicate stronger binding. | A peptide containing a Pro-His-Ser-Arg-Asn (PHSRN) motif, when docked, shows favorable binding energies, with the arginine residue being crucial for function. nih.gov |
| Hydrogen Bond Interactions | Identifies specific hydrogen bonds between the peptide and the protein, which are key for stabilizing the complex. | The nitrogen atoms of a triazole ring in a compound were found to form hydrogen bonds with Arg, and the sulfur atom with Ser in a protein binding site. nih.gov |
| Interacting Residues | Lists the amino acids in the protein's binding pocket that make significant contact with the peptide. | Docking studies on various proteins have shown interactions of ligands with His, Ser, and Arg residues within the binding pocket. nih.govajgreenchem.comjapsonline.com |
Quantum mechanical (QM) calculations provide a fundamental understanding of the electronic structure, properties, and chemical reactivity of molecules. nih.govpnas.org Unlike classical methods like molecular dynamics, QM methods explicitly model the electrons in a system, allowing for the accurate calculation of properties like charge distribution, molecular orbital energies, and reaction energy barriers. nih.gov
For the this compound tripeptide, QM calculations can be used to investigate the intrinsic properties of the peptide, such as its preferred tautomeric state of the histidine imidazole ring and the pKa values of its ionizable groups. QM methods can also be employed to study the details of chemical reactions in which the peptide might participate, for example, if it is part of an enzyme's active site. nih.gov Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, which treat a small, critical region (like the peptide) with QM and the larger environment (like a protein or solvent) with classical mechanics, are particularly useful for studying enzymatic reactions and ligand binding with high accuracy. nih.gov
Bioinformatics tools and sequence alignment methods are essential for identifying occurrences of the this compound (HSR) motif across different proteins and species. otago.ac.nznih.gov A sequence motif is a short, conserved sequence pattern that is presumed to have a biological function. otago.ac.nz By searching large protein sequence databases, researchers can find proteins that contain the HSR sequence.
Multiple sequence alignment of these proteins can then reveal the conservation of the HSR motif and its surrounding residues. biostars.org High conservation of the motif across different proteins suggests that it plays a critical functional or structural role. biorxiv.org Tools like MEME and AlignACE can be used for de novo motif discovery, helping to identify statistically significant patterns in sets of related sequences. nih.govbiostars.org The analysis of motif conservation can provide clues about the evolutionary importance of the this compound sequence and help in identifying novel proteins where this tripeptide may be functionally relevant. biorxiv.org For instance, studies have identified conserved Ser/Arg-rich motifs in certain protein families that are crucial for their function. nih.gov
Computational surface mapping is an approach used to identify and characterize potential binding sites on a protein's surface. nih.govnih.gov This method involves computationally "probing" the entire surface of a protein with small molecular fragments that mimic the functional groups of amino acid side chains. researchgate.netplos.org By calculating the interaction energy at numerous points on the surface, the method generates a map of "hot spots" where specific amino acids are likely to bind favorably. researchgate.net
This technique is particularly powerful for understanding the binding preferences of peptides like this compound. For example, by mapping a protein surface with a probe that mimics the guanidinium group of arginine, researchers can predict the precise locations and characteristics of arginine-binding pockets. nih.govnih.gov A study using the ANCHORSmap method successfully identified and characterized arginine-binding sites in Ser/Thr kinases, providing a structural rationale for their substrate specificity. nih.govplos.org This approach can predict the binding energy (ΔG) for specific amino acids at particular sites, allowing for a quantitative assessment of binding preference and guiding the design of peptides with enhanced affinity. nih.govresearchgate.net
Broader Biological Implications and Future Research Directions
Involvement in Fundamental Cellular Processes
The tripeptide is a key player in fundamental cellular activities, including adhesion, migration, signaling, and the structural dynamics of proteins.
The His-Ser-Arg sequence is a critical component of the larger Pro-His-Ser-Arg-Asn (PHSRN) motif found in fibronectin. jci.orgarvojournals.org This motif functions as a "synergy" sequence, enhancing the primary cell-binding activity of the well-known Arg-Gly-Asp (RGD) sequence, which is also present in fibronectin. jci.orgarvojournals.org The synergistic action of the PHSRN sequence is crucial for effective integrin-mediated cell adhesion and migration. jci.org
Research has demonstrated that the PHSRN peptide can stimulate corneal epithelial migration in a concentration-dependent manner, both in organ culture and in vivo. arvojournals.org It promotes the motility of human corneal epithelial (HCE) cells by inducing the formation of F-actin bundles and focal adhesions at the leading edge of the cells. arvojournals.org However, unlike the intact fibronectin molecule, the PHSRN peptide appears to increase cell motility without directly affecting cell attachment to a fibronectin matrix. arvojournals.org
The mechanism involves the activation of specific signaling pathways. The PHSRN peptide has been shown to upregulate the tyrosine phosphorylation of focal adhesion kinase (FAK) and paxillin (B1203293), two key proteins in cell adhesion and migration signaling. arvojournals.org The interaction is mediated by integrins, with the PHSRN sequence in fibronectin enhancing cell-adhesive functions through these cell-surface receptors. atsjournals.orgcapes.gov.br Studies using synthetic scaffolds have confirmed these findings, showing that the simultaneous conjugation of GRGDS (a peptide containing the RGD motif) and PHSRN synergistically enhances cell migration. researchgate.net Interestingly, while the addition of free GRGDS could completely block cell migration on these scaffolds, free PHSRN only resulted in partial inhibition, suggesting the RGD sequence plays a definitive role while PHSRN plays a significant, albeit secondary or modulatory, role. researchgate.net
Table 1: Research Findings on the PHSRN Motif in Cell Adhesion and Migration
| Study Context | Cell Type | Observed Effect of PHSRN Peptide | Key Finding | Citation(s) |
| Corneal Wound Healing | Rabbit Corneal Epithelial Cells, Human Corneal Epithelial (HCE) Cells | Stimulated epithelial migration, increased cell motility, induced F-actin and focal adhesion formation, upregulated FAK and paxillin phosphorylation. | The PHSRN peptide mimics many effects of fibronectin and promotes wound healing by enhancing cell migration. | arvojournals.org |
| Synergistic Action | NIH3T3 Cells | Synergistically enhanced cell migration when conjugated with the GRGDS peptide on a synthetic scaffold. | PHSRN acts as a synergy sequence, enhancing the primary cell-binding function of the RGD motif. | researchgate.net |
| Integrin Signaling | General | Enhances cell-adhesive function and cooperates with the RGD sequence to mediate effective integrin-mediated cell adhesion and migration. | The PHSRN sequence is recognized as a second cell-binding site of fibronectin that modulates integrin interaction. | jci.orgarvojournals.orgatsjournals.org |
The constituent amino acids of the this compound peptide are individually recognized as important molecules in modulating key intracellular signaling pathways that govern cell growth, metabolism, and proliferation. The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of these processes, and its activity is sensitive to amino acid availability. nih.govnih.gov
Specifically, Histidine (His), Arginine (Arg), and Serine (Ser) are all known to activate the mTORC1 pathway. nih.gov Arginine's role is particularly well-studied, with dedicated cellular sensors like CASTOR1 and SLC38A9 detecting its presence to promote mTORC1 activity. nih.gov While the direct role of the this compound tripeptide as a single signaling molecule has not been fully elucidated, the known functions of its components strongly suggest its catabolism can contribute to the amino acid pool that influences mTORC1. The mTORC1 pathway, in turn, regulates a multitude of cellular processes including protein synthesis, lipid synthesis, and autophagy. nih.govfrontiersin.org
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that controls cell differentiation, survival, and stress responses. nih.govfrontiersin.org Like mTORC1, the MAPK pathway integrates signals from various extracellular cues, including growth factors. nih.gov While direct regulation by the this compound peptide is not established, signaling pathways like MAPK and PI3K-mTOR exhibit significant cross-talk, often co-regulating downstream cellular functions. nih.gov
Table 2: Role of Individual Amino Acids of this compound in mTORC1 Activation
| Amino Acid | Known to Activate mTORC1? | Associated Sensor(s) | Citation(s) |
| Histidine (His) | Yes | Unknown | nih.gov |
| Serine (Ser) | Yes | Unknown | nih.gov |
| Arginine (Arg) | Yes | CASTOR1, SLC38A9 | nih.gov |
The chemical properties of Histidine, Serine, and Arginine are significant contributors to the structure, stability, and function of proteins. As polar amino acids, they are frequently involved in critical electrostatic interactions and hydrogen bonding. nih.govnih.gov
Approximately 65% of uncharged and charged polar side chains, including those of His, Ser, and Arg, are buried within the protein structure upon folding. nih.gov These buried residues are almost always involved in forming hydrogen bonds, which are essential for stabilizing secondary structures like alpha-helices and beta-sheets. nih.govmsu.edu The ionizable side chains of Histidine (pKa ~6.3), and Arginine (pKa ~12.0) allow them to participate in charge-charge interactions, or salt bridges, which confer specificity and stability to the folded protein. nih.gov Serine, with its hydroxyl group, is a potent hydrogen bond donor and acceptor.
The presence of a His-Ser-His sequence has been directly linked to the formation of α-helical structures in certain peptides. rsc.org This suggests that sequences containing His and Ser can be important for initiating or stabilizing secondary structural elements during the folding process. Furthermore, the charged residues are often located in functional sites; for instance, Arginine is often used by DNA-binding proteins to recognize specific sequences. nih.gov The stability that these interactions provide is crucial, as it must be sufficient to maintain the native state but not so rigid as to prevent the conformational changes necessary for protein function. nih.gov
Evolutionary Perspectives on the this compound Motif
The persistence of specific amino acid motifs through evolution is a strong indicator of their functional importance. The this compound sequence and related motifs appear in various contexts across different species and protein families, sometimes retaining a core function and other times being co-opted for new roles.
While broad evolutionary analysis of the this compound tripeptide itself is not extensively documented, the conservation of its constituent amino acids or related motifs in specific protein families points to its significance. For example, in the plant Arabidopsis thaliana, Histidine and Serine residues are found to be conserved in all IDA/IDL peptide sequences, which are involved in signaling processes. frontiersin.org
In a different context, the Arg-Gly-Arg core motif is highly conserved in AT-hook domains of proteins from prokaryotes to eukaryotes, where it is essential for binding to AT-rich DNA. frontiersin.org The general principle is that sequence conservation is strongly linked to functionally critical domains. core.ac.uk
Interestingly, evolution can also select for motifs without strict positional conservation. A study on Alzheimer Precursor Protein (APP) orthologues found that an HD (His-Asp) dyad is positively selected for, suggesting a functional role related to metal coordination, even though its exact location within the protein can vary. plos.org This concept of "motif turnover" implies that the functional constraint might be on the presence of the motif within a specific protein region rather than at a fixed position. plos.org The this compound motif within fibronectin, crucial for cell adhesion in vertebrates, represents a functionally conserved unit within that protein family.
Evolution often redeploys conserved molecular components for new purposes. Motifs containing Serine and Arginine have undergone significant functional diversification. A prime example is the Ser/Arg (SR)-rich splicing factor (SRSF) protein kinase (SRPK). nih.govresearchgate.net While having a core function in mRNA splicing, SRPK has been repurposed during metazoan evolution to regulate a neurodevelopmental ubiquitin signaling pathway. nih.govbiorxiv.org It accomplishes this by phosphorylating Ser-Arg motifs within the E3 ubiquitin ligase RNF12/RLIM, a process critical for regulating gene expression during neural development. nih.govresearchgate.net
Table 3: Examples of Functional Diversification of Ser-Arg and Related Motifs
| Protein/Enzyme Family | Original/Core Function | Diversified Function | Key Motif/Residues Involved | Citation(s) |
| SRSF Protein Kinase (SRPK) | mRNA Splicing Regulation | Regulation of neurodevelopmental ubiquitin signaling pathway. | Phosphorylation of Ser-Arg (SR) motifs in the E3 ligase RNF12/RLIM. | nih.govresearchgate.netbiorxiv.org |
| Serine Racemase Homologs | Serine Racemization | Racemization of other substrates, including Arginine (Ser/ArgR activity). | Changes in residues near the substrate-binding site (e.g., His-Ser-Asn). | d-nb.info |
| Ferric Reductase Domain (FRD) Superfamily | Metal Reductase | ROS-generating NADPH oxidase activity. | Replacement of a key histidine with arginine in the YedZ/STEAP family. | plos.org |
Emerging Research Frontiers and Unexplored Potential of this compound
The unique chemical properties endowed by its constituent amino acids—the basic imidazole (B134444) group of histidine, the polar hydroxyl group of serine, and the strongly basic guanidinium (B1211019) group of arginine—make this compound a compelling subject for future research. Scientists are exploring its potential in creating sophisticated research tools and are using advanced computational methods to predict its interactions and functions.
Development of Novel Research Probes and Tools
The development of peptide-based tools is a burgeoning field aimed at understanding complex biological processes. usda.gov Peptides like this compound can be engineered into probes that can visualize, monitor, or manipulate specific cellular components and processes. usda.govnih.gov
One of the key strategies involves attaching a fluorescent molecule to the peptide sequence. For instance, a novel fluorescent probe was recently developed by synthesizing a tetrapeptide, Ala-Ser-Arg-His-NH2, and linking it to a tetraphenylethene (TPE) group, known for its aggregation-induced emission (AIE) properties. nih.gov This probe, TPE-ASRH, demonstrated high selectivity and sensitivity in detecting chondroitin (B13769445) sulfate (B86663), a crucial component of the extracellular matrix. nih.gov The probe's fluorescence changes significantly upon binding, allowing for the imaging of chondroitin sulfate in living cells and even in whole organisms like zebrafish. nih.gov This research highlights how a peptide sequence containing the Ser-Arg-His motif can be a foundational component for creating powerful diagnostic and imaging tools.
Another approach is the use of phage display technology, where vast libraries of peptides are screened to find sequences that bind to specific targets, such as proteins of unknown function or those essential for bacterial viability. usda.gov While not specific to this compound, this methodology could be employed to identify proteins that naturally interact with this tripeptide, thereby uncovering its biological roles. usda.gov The identified peptides can then be used to develop assays for high-throughput screening in drug discovery. usda.gov
Table 1: Examples of Peptide-Based Research Tools This table provides examples of how peptide sequences, including motifs similar to this compound, are used to create research probes.
| Probe Type | Peptide Sequence/Motif | Target | Application |
| Fluorescent Probe | Ala-Ser-Arg-His-NH₂ | Chondroitin Sulfate | Live-cell and in-vivo imaging nih.gov |
| Affinity Label | PXDLS motif | RIBEYE protein | Visualization of synaptic ribbons nih.gov |
| Inhibitory Peptide | Target-specific peptides | Essential bacterial proteins | Antibacterial drug discovery usda.gov |
Theoretical Frameworks for Understanding this compound Reactivity in Complex Systems
To fully grasp the potential of this compound, it is crucial to understand its behavior at a molecular level. longdom.org Computational methods, such as molecular dynamics (MD) simulations and quantum mechanics (QM), provide invaluable insights into the peptide's conformation, stability, and reactivity. longdom.orgijsra.net
Molecular dynamics simulations allow researchers to observe the time-dependent behavior of molecules, offering a window into the intricate interactions that govern folding and binding processes. longdom.org For tripeptides, MD simulations can determine preferred conformations in solution, which is fundamental to understanding their biological roles. longdom.orgresearchgate.net These simulations can calculate parameters like root-mean-square deviation (RMSD) to assess the stability of the peptide's structure over time. scilit.com
Quantum mechanics offers a deeper, first-principles look at the physicochemical aspects of peptide structures. nih.gov A massive computational study investigated the conformational space of all 8,000 possible tripeptides, providing a rigorous, QM-based glimpse into the vast structural possibilities of small protein fragments. nih.gov Such studies can calculate the conformational strain energies, revealing how much a peptide fragment can be distorted within a larger protein chain. nih.gov This foundational knowledge is essential for understanding how a tripeptide like this compound might behave when it is part of a larger protein.
The catalytic triad (B1167595) Ser-His-Asp is a well-known motif in serine proteases, where the spatial arrangement of the amino acids is optimized for catalysis. mdpi.com QM/MM (Quantum Mechanics/Molecular Mechanics) methods have been instrumental in studying the reaction mechanisms of these enzymes, such as the concerted proton transfer from Serine to Histidine during catalysis. mdpi.com While this compound is not the classic catalytic triad, the principles learned from these studies are applicable. Computational models of the Ser-His dipeptide, for instance, have explored its potential as a primitive organocatalyst, with molecular dynamics simulations revealing distinct conformations based on the protonation state of Histidine. mdpi.com These theoretical frameworks are crucial for predicting the reactivity of this compound in various chemical environments.
Table 2: Computational Methods for Studying Peptide Reactivity This table outlines key computational techniques and their applications in understanding the behavior of peptides like this compound.
| Computational Method | Key Application | Insights Gained |
| Molecular Dynamics (MD) Simulation | Studying the dynamic behavior of peptides in solution. longdom.orgscilit.com | Preferred conformations, structural stability (RMSD), binding processes. longdom.orgscilit.com |
| Quantum Mechanics (QM) | Investigating electronic structure and reaction mechanisms. nih.govmdpi.com | Conformational energies, charge distribution, reaction pathways, activation barriers. nih.govmdpi.com |
| QM/MM (Hybrid Method) | Modeling enzymatic reactions where the active site is treated with QM and the rest of the protein with MM. mdpi.comfrontiersin.org | Detailed mechanism of catalysis, role of specific residues. mdpi.comfrontiersin.org |
| Density Functional Theory (DFT) | Calculating chemical reactivity descriptors for molecular fragments. aip.org | Quantification of local softness/hardness, prediction of reactive sites. aip.org |
By integrating the development of novel probes with advanced theoretical and computational studies, the scientific community is poised to unlock the full potential of the this compound tripeptide, paving the way for new discoveries in biology and medicine.
Q & A
Q. How to design reproducible synthesis protocols for His-Ser-Arg tripeptides?
- Methodological Answer : Reproducible synthesis requires:
- Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry for stepwise coupling .
- Purification : Use reverse-phase HPLC with C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile) to isolate >95% pure product .
- Characterization : Confirm identity via ESI-MS for molecular weight validation and ¹H/¹³C NMR for structural analysis. Store lyophilized peptides at -80°C to prevent degradation .
Q. What are the optimal analytical techniques for characterizing this compound purity and structural integrity?
- Methodological Answer : Combine orthogonal methods:
Q. How to conduct a systematic literature review on this compound’s biochemical roles?
- Methodological Answer : Use structured database searches:
- Keywords : "this compound tripeptide" AND ("biological activity" OR "conformational dynamics").
- Boolean Operators :
intitle:"this compound" AND (source:"Journal of Peptide Science")to filter journal-specific studies . - Citation Tracking : Tools like Web of Science to identify seminal papers and recent citations .
Q. What buffer conditions stabilize this compound for in vitro assays?
- Methodological Answer : Stability depends on:
- pH : Use 6.5–7.4 phosphate buffers to mimic physiological conditions and avoid histidine side-chain protonation .
- Temperature : Conduct experiments at 4°C for short-term storage; avoid repeated freeze-thaw cycles .
- Additives : Include 0.01% sodium azide to prevent microbial growth in long-term studies .
Q. How to validate this compound interactions with target proteins using spectroscopic methods?
- Methodological Answer : Employ:
- Fluorescence Quenching : Titrate this compound into a protein solution (e.g., albumin) and monitor tryptophan emission at 340 nm .
- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka, kd) .
Advanced Research Questions
Q. How to resolve discrepancies in reported bioactivity data for this compound across studies?
- Methodological Answer : Address variables through:
- Meta-Analysis : Compare experimental conditions (e.g., cell lines, assay endpoints) using PRISMA guidelines .
- Controlled Replication : Standardize buffer ionic strength (e.g., 150 mM NaCl) and temperature (25°C) .
- Statistical Validation : Apply ANOVA to assess inter-study variability and confirm significance thresholds (p < 0.05) .
Q. What computational strategies integrate with experimental data to study this compound’s conformational dynamics?
- Methodological Answer : Combine:
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models (TIP3P water) to simulate 100-ns trajectories .
- Docking Studies : AutoDock Vina to predict binding affinities with receptor proteins (e.g., GPCRs) .
- Validation : Overlay simulation snapshots with NMR-derived structures to assess accuracy .
Q. How to design experiments probing this compound’s role in multi-protein complexes?
- Methodological Answer : Use:
Q. What methodologies identify post-translational modifications (PTMs) affecting this compound functionality?
- Methodological Answer : Implement:
Q. How to address ethical and reproducibility challenges in this compound research?
- Methodological Answer :
Follow: - FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo .
- Protocol Pre-registration : Use platforms like Open Science Framework to document methods before experimentation .
- Collaborative Verification : Partner with independent labs to replicate key findings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
